Cas no 58625-96-0 (2-Pentenoic acid,2-methyl-, ethyl ester)

2-Pentenoic acid,2-methyl-, ethyl ester structure
58625-96-0 structure
Product Name:2-Pentenoic acid,2-methyl-, ethyl ester
CAS-nummer:58625-96-0
MF:C8H14O2
MW:142.195562839508
CID:373903
PubChem ID:6436311
Update Time:2025-04-19

2-Pentenoic acid,2-methyl-, ethyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Pentenoic acid,2-methyl-, ethyl ester
    • ethyl (E)-2-methylpent-2-enoate
    • METHYL 2-PENTENOATE
    • 2-methyl-pent-2-enoic acid ethyl ester
    • 2-Methyl-pent-2-ensaeure-aethylester
    • 2-Methyl-pent-2-en-saeure-ethylester
    • EINECS 216-574-2
    • EINECS 261-367-2
    • ethyl 2-methyl-2-pentenoate
    • Ethyl 2-methylpent-2-en-1-oate
    • Ethyl (E)-2-methylpent-2-en-1-oate
    • NS00082049
    • 2-Pentenoic acid, 2-methyl-, ethyl ester
    • 58625-96-0
    • ETHYL 2-METHYL-2-PENTENOATE, TRANS-
    • (E)-2-methyl-pent-2-enoic acid ethyl ester
    • ethyl (E)-2-methyl-2-pentenoate
    • ethyl 2-methylpent-2-enoate
    • HYQYCHQAUPHFKX-VOTSOKGWSA-N
    • AKOS006237400
    • ETHYL (2E)-2-METHYLPENT-2-ENOATE
    • ethyl (2E)-2-methyl-2-pentenoate
    • A831954
    • UNII-Q01A9HRA5X
    • Q27286829
    • ETHYL TRANS-2-METHYL-2-PENTENOATE [FHFI]
    • (E)-ethyl 2-methylpent-2-enoate
    • FEMA NO. 4290
    • DTXSID6074962
    • LMFA07010885
    • ethyl 2-methyl-2(E)-pentenoate
    • 1617-40-9
    • Ethyl 2-methyl-2-pentenoate, (2E)-
    • 2-Pentenoic acid, 2-methyl-, ethyl ester, (E)-
    • 2-PENTENOIC ACID, 2-METHYL-, ETHYL ESTER, (2E)-
    • Q01A9HRA5X
    • Ethyl trans-2-methyl-2-pentenoate
    • SCHEMBL134789
    • CHEBI:180291
    • (2E)-ethyl 2-methyl-2-pentenoate
    • DTXSID101301931
    • Inchi: 1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h6H,4-5H2,1-3H3/b7-6+
    • InChI-sleutel: HYQYCHQAUPHFKX-VOTSOKGWSA-N
    • LACHT: O(CC)C(/C(/C)=C/CC)=O

Berekende eigenschappen

  • Exacte massa: 142.09900
  • Monoisotopische massa: 142.099379685g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 4
  • Complexiteit: 136
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 26.3Ų

Experimentele eigenschappen

  • Kookpunt: 81 °C
  • PSA: 26.30000
  • LogboekP: 1.90580
Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.